molecular formula C9H7F2N B13639038 2-(3-(Difluoromethyl)phenyl)acetonitrile

2-(3-(Difluoromethyl)phenyl)acetonitrile

Cat. No.: B13639038
M. Wt: 167.15 g/mol
InChI Key: ZZVXGIMRJPDIHB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-[3-(difluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F2N/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2

InChI Key

ZZVXGIMRJPDIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of phenylacetonitrile using difluorocarbene reagents under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group adjacent to the ester moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄ (aq)Acidic, 60°C2-(1-methyl-1H-imidazol-2-yl)glyoxylic acid78%
CrO₃/H₂SO₄Room temp, 12hCorresponding ketone derivative62%

Oxidation pathways are pH-dependent, with acidic conditions favoring glyoxylic acid formation, while neutral conditions yield ketones.

Reduction Reactions

The ester group is reducible to primary alcohols:

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT2-(1-methyl-1H-imidazol-2-yl)ethanol85%
H₂/Pd-CEthanol, 50°CSame alcohol product73%

The imidazole ring remains intact during reduction, with no observed hydrogenation of the heterocycle.

Hydrolysis Reactions

The ester undergoes hydrolysis to regenerate the parent acid:

Conditions Catalyst Product Reaction Time
1M HCl, reflux2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid3h
0.5M NaOH, RTSodium salt of the acid1h

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution

The ester’s carbonyl group participates in transesterification:

Nucleophile Conditions Product Yield
Ethanol/H₂SO₄Reflux, 6hEthyl ester analog68%
Benzyl alcohol/TsOHToluene, 100°CBenzyl ester analog54%

Steric hindrance from the imidazole ring reduces reaction rates compared to non-heterocyclic esters.

Grignard Reactions

The compound reacts with Grignard reagents to form tertiary alcohols:

Grignard Reagent Product Yield
CH₃MgBr2-(1-methyl-1H-imidazol-2-yl)-2-propanol70%
C₆H₅MgBr2-(1-methyl-1H-imidazol-2-yl)-2-phenyl ethanol65%

The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by protonation .

Coordination Chemistry

The imidazole nitrogen and hydroxyl oxygen act as ligands for metal ions

Scientific Research Applications

2-(3-(Difluoromethyl)phenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The nitrile group can participate in various biochemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethyl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its reactivity and stability compared to similar compounds, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(3-(Difluoromethyl)phenyl)acetonitrile is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's lipophilicity and influences its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2NC_{10}H_{8}F_{2}N. The presence of the difluoromethyl group contributes to its distinct chemical behavior, affecting both its solubility and reactivity.

Biological Activity

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This section summarizes key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of difluoromethyl-substituted compounds. For instance, the incorporation of difluoromethyl groups has been linked to increased potency against various cancer cell lines. A comparative study showed that similar compounds with difluoromethyl substitutions had IC50 values significantly lower than those without such modifications, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell growth and apoptosis. The difluoromethyl group can influence the electronic properties of the molecule, enhancing its ability to interact with target proteins involved in these pathways. For example, studies indicate that such compounds can act as inhibitors of key enzymes in cancer metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's lipophilicity and binding affinity to biological targets.
  • Functional Groups : The presence of electron-withdrawing groups like -CF2 enhances the compound's interaction with target sites, increasing potency .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with an IC50 value in the low micromolar range against breast cancer cells (MCF-7). The study highlighted the compound's potential as a lead for further drug development.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups, indicating its potential therapeutic benefits .

Data Summary Table

Biological ActivityIC50 (µM)Cell LineReference
Anticancer12.4MCF-7 (Breast)
Anticancer17.8HCT116 (Colon)
Anticancer22.4HePG2 (Liver)

Q & A

Q. Key Data :

Reaction ComponentTypical ConditionsYield (%)
3-(Difluoromethyl)benzyl bromideNaCN, DMF, 80°C, 12h75–85
3-(Difluoromethyl)benzaldehydeNH4CN, ethanol, 60°C, 8h65–70

Advanced: How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The difluoromethyl (-CF2H) group introduces strong electron-withdrawing effects via σ-induction, polarizing the aromatic ring and activating it for electrophilic substitution. This enhances reactivity in Suzuki-Miyaura couplings:

  • Substrate preparation : Pre-functionalize the acetonitrile moiety with boronic esters.
  • Catalytic system : Use Pd(PPh3)4 with K2CO3 in THF/water (3:1) at 60°C .
  • Challenges : Steric hindrance from the -CF2H group may require longer reaction times (24–48h) or microwave-assisted synthesis .

Contradiction Note : While and describe similar fluorinated analogs, the -CF2H group in this compound exhibits distinct electronic effects compared to -CF3 (trifluoromethyl) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons appear as doublets (δ 7.4–7.8 ppm, J = 8–10 Hz) with splitting due to adjacent -CF2H.
    • 19F NMR : -CF2H signals at δ -120 to -125 ppm (AB quartet, J = 280–300 Hz) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 182.05 (C9H8F2N) with <2 ppm error .
  • FT-IR : Sharp C≡N stretch at ~2250 cm⁻¹ .

Advanced: How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like cytochrome P450. The -CF2H group’s hydrophobicity and size improve fit into hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
  • Key Insight : Fluorine’s van der Waals radius (1.47 Å) minimizes steric clashes compared to bulkier substituents .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a precursor for:

  • Anticancer agents : Condensation with aldehydes yields α,β-unsaturated nitriles, which inhibit tubulin polymerization (IC50: 0.5–2 µM in MCF-7 cells) .
  • Antifungal derivatives : Functionalization at the nitrile group generates amides with EC50 < 10 µM against Candida albicans .

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